1-(4-Methylphenyl)-4-nitrosopiperazine is a chemical compound classified as a piperazine derivative. This compound features a piperazine ring substituted with a 4-methylphenyl group and a nitroso group, making it notable for its diverse biological and pharmaceutical activities. Piperazines are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets. The compound's unique structure contributes to its distinct chemical reactivity and potential applications in scientific research and industry.
The synthesis of 1-(4-methylphenyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(4-methylphenyl)piperazine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is generally conducted at low temperatures to control the formation of the nitroso group, minimizing unwanted side reactions.
On an industrial scale, continuous flow nitration processes are employed, which allow for better control over reaction parameters, leading to higher yields and purity of the final product.
The molecular formula for 1-(4-methylphenyl)-4-nitrosopiperazine is C11H15N3O, with a molecular weight of 205.3 g/mol. The compound includes a piperazine ring that is modified by both a 4-methylphenyl group and a nitroso group, contributing to its unique properties and reactivity.
This representation highlights the piperazine ring and the substituents attached to it.
1-(4-Methylphenyl)-4-nitrosopiperazine can undergo several types of chemical reactions:
These reactions allow for the modification of the compound into various derivatives, which may have different biological activities or industrial applications .
The mechanism of action for 1-(4-methylphenyl)-4-nitrosopiperazine involves interactions with specific molecular targets within biological systems. The nitroso group is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, potentially resulting in various biological effects such as cytotoxicity or modulation of signaling pathways. Additionally, the compound may interact with enzymes and receptors, influencing their activity and contributing to its therapeutic effects.
The compound exhibits stability under normal conditions but may decompose upon exposure to strong oxidizing agents or extreme temperatures. Its reactivity profile suggests potential utility in organic synthesis and medicinal chemistry applications .
1-(4-Methylphenyl)-4-nitrosopiperazine has several scientific applications:
This compound's unique structure and properties make it an intriguing subject for further research across various scientific disciplines.
The formation of N-nitrosopiperazine derivatives represents a critical pathway in the unintended generation of genotoxic impurities during active pharmaceutical ingredient (API) synthesis. 1-(4-Methylphenyl)-4-nitrosopiperazine exemplifies this class of compounds, where nitrosation occurs specifically at one nitrogen atom of the piperazine ring. This reaction proceeds through an electrophilic substitution mechanism where nitrosating agents (such as nitrous acid generated in situ from sodium nitrite under acidic conditions) attack the nucleophilic secondary amine nitrogen. The reaction kinetics are heavily influenced by pH, temperature, and the presence of catalysts or inhibitors [2] [7].
Industrial synthesis of such compounds, as demonstrated in patent RU2095355C1, involves a two-step methylation-nitrosation sequence starting from piperazine hexahydrate:
A significant challenge in this process is avoiding dinitrosation, which occurs competitively at higher temperatures or excess nitrosating agents. The patent emphasizes precise stoichiometric control:
Table 1: Synthetic Methods for Nitrosopiperazine Derivatives from Patent RU2095355C1
Precursor | Nitrosating Agent | Temperature | Reaction Time | Primary Product | Yield |
---|---|---|---|---|---|
Piperazine | NaNO₂/HCl | 0-5°C | 2 hours | Mononitrosopiperazine | 68% |
1-Methylpiperazine | NaNO₂/HCl | 0-5°C | 1.5 hours | 1-Methyl-4-nitrosopiperazine | 72% |
Mononitrosopiperazine | HCHO/HCOOH | 80-85°C | 4 hours | 1-Methyl-4-nitrosopiperazine | 65% |
Post-synthetic processing is crucial for impurity control. The patent methodology includes alkaline washes (sodium hydroxide solution) to remove acidic impurities and low-temperature crystallization for isolating the pure nitrosamine while minimizing decomposition. These process controls reduce dinitrosopiperazine formation to below 0.5% [2]. The structural confirmation of 1-(4-Methylphenyl)-4-nitrosopiperazine (CAS: 2703780-36-1) follows similar synthetic principles, where the 4-methylphenyl group is introduced prior to nitrosation [6].
1-Amino-4-methylpiperazine serves as a critical building block in rifampicin synthesis, where it facilitates the formation of the antibiotic's characteristic piperazinyl side chain. However, this amine precursor also represents the primary origin of 1-methyl-4-nitrosopiperazine (MNP) contamination in rifampicin products. During the manufacturing process, residual 1-amino-4-methylpiperazine can undergo oxidation or nitrosation through several pathways:
Analytical studies of rifampicin capsules from nine Chinese manufacturers revealed ubiquitous MNP contamination (0.33–2.36 ppm) across all 27 tested batches. Though below the FDA's interim limit of 5 ppm, these levels consistently exceeded the stricter proposed limit of 0.16 ppm [4]. This contamination profile directly correlates with the purity of the 1-amino-4-methylpiperazine precursor and the stringency of process controls during rifampicin synthesis.
Table 2: MNP Levels in Rifampicin Capsules from Market Surveillance Studies
Product Source | Number of Batches | MNP Range (ppm) | Mean MNP (ppm) | Above 0.16 ppm? |
---|---|---|---|---|
Manufacturer A | 3 | 0.42-0.89 | 0.67 | Yes |
Manufacturer B | 4 | 1.05-2.36 | 1.72 | Yes |
Manufacturer C | 2 | 0.33-0.58 | 0.46 | Yes |
All Sources (China) | 27 | 0.33-2.36 | 1.24 | 100% of batches |
Forced degradation studies provide mechanistic insights:
Manufacturing controls to minimize MNP include:
The unintended formation of nitrosamines in pharmaceuticals extends beyond classical nitrosation chemistry to include oxidative transformations of tertiary amines. These pathways are particularly relevant to 1-(4-Methylphenyl)-4-nitrosopiperazine and its analogs, where amine precursors can undergo complex oxidation-nitrosation cascades:
The presence of nitrogen oxides (NOₓ) as atmospheric pollutants introduces another significant risk vector. Studies demonstrate that secondary and tertiary amines exposed to NOₓ gases during manufacturing or storage form nitrosamines through gas-solid reactions. This mechanism is especially problematic for APIs with amine functionality exposed on large surface areas, such as in powder or crystalline forms [7].
Process parameters significantly influence these reaction kinetics:
Table 3: Control Strategies for Nitrosamine Formation in API Synthesis
Formation Pathway | Critical Control Point | Mitigation Strategy | Efficiency |
---|---|---|---|
Classical Nitrosation | Nitrite contamination in reagents | Ion chromatography purification of water/solvents | >90% reduction |
Tertiary Amine Oxidation | Peroxide formation in PEG/polysorbates | Antioxidant addition (BHT/BHA) | 60-75% reduction |
Thermal Degradation | High-temperature drying steps | Lyophilization instead of spray drying | 80-95% reduction |
NOₓ-mediated Nitrosation | Storage atmosphere control | Nitrogen purging with oxygen scavengers | >99% reduction |
Analytical methodologies for tracking these impurities have evolved significantly. LC-MS/MS methods with MRM detection enable quantification at 0.1 ppb levels, essential for monitoring MNP against the 0.16 ppm threshold. Sample preparation requires matrix-specific extraction with neutralization to prevent artifactual nitrosamine formation during analysis. The validated LC-MS/MS protocols employ chromatographic separation on C18 columns with methanol/ammonium formate gradients and detection at m/z 129→57 transition for MNP [3] [4].
For 1-(4-Methylphenyl)-4-nitrosopiperazine specifically, the aryl substituent introduces additional complexity. The electron-donating methyl group activates the phenyl ring toward oxidation, potentially generating quinone-like intermediates that facilitate nitrosamine formation. This contrasts with unsubstituted phenyl derivatives like 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1), where the methoxy group further increases electron density and oxidation susceptibility [9]. Understanding these electronic effects enables predictive modeling of nitrosation risks for novel piperazine-containing APIs.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8